Product packaging for H-Lys(Boc)-OH(Cat. No.:CAS No. 89054-49-9)

H-Lys(Boc)-OH

Cat. No.: B3394146
CAS No.: 89054-49-9
M. Wt: 246.3 g/mol
InChI Key: VVQIIIAZJXTLRE-QMMMGPOBSA-N
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Description

Significance and Role of H-Lys(Boc)-OH in Advanced Synthetic Chemistry

This compound is a crucial intermediate in the synthesis of peptides, playing a vital role in both solution-phase and, more prominently, solid-phase peptide synthesis (SPPS) ontosight.aiontosight.aisigmaaldrich.comambeed.com. Lysine (B10760008), an essential amino acid, possesses two amino groups: the alpha-amino group and the epsilon-amino group on its side chain. In peptide synthesis, it is imperative to selectively protect these reactive sites to ensure that peptide bonds form only between the intended carboxyl and amino groups, thereby preventing unwanted side reactions and the formation of incorrect linkages americanpeptidesociety.orgiris-biotech.de.

The tert-butoxycarbonyl (Boc) group attached to the alpha-amino group of this compound serves as a temporary shield. This protection strategy is fundamental to the stepwise elongation of peptide chains americanpeptidesociety.orgcreative-peptides.com. The Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other protecting groups or the peptide backbone americanpeptidesociety.orgcreative-peptides.comiris-biotech.denih.gov. This characteristic allows for the controlled addition of successive amino acids, building the peptide chain with high fidelity americanpeptidesociety.org.

Beyond its role in linear peptide synthesis, this compound is also instrumental in creating more complex peptide architectures. The epsilon-amino group of lysine, if left unprotected or protected with a different orthogonal group, can serve as a branching point for the synthesis of branched peptides or for conjugating other molecules, such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains, to the peptide backbone nih.govchempep.com. This capability is critical in fields like drug discovery, biomaterials science, and the development of diagnostic tools, where tailored peptide conjugates are often required sigmaaldrich.comdovepress.com.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number13734-28-6 ontosight.aisigmaaldrich.comguidechem.com
Molecular FormulaC₁₁H₂₂N₂O₄ sigmaaldrich.combiosynth.com
Molecular Weight246.30 g/mol sigmaaldrich.combiosynth.com
Melting Point~205 °C (decomposition) sigmaaldrich.com
Purity≥99.0% sigmaaldrich.com
Optical Activity[α]/D +4.1 to +5.1°, c = 2 in water sigmaaldrich.com

Historical Context of Boc Protecting Group Utilization in Peptide Chemistry

The development of effective protecting group strategies was a monumental step in the evolution of peptide synthesis, transforming it from a laborious, low-yield process into a more accessible and efficient discipline nih.govpeptide.combiotage.com. Before the advent of solid-phase peptide synthesis (SPPS), solution-phase methods were standard but were often cumbersome, requiring extensive purification between each coupling step nih.govbiotage.com.

The tert-butoxycarbonyl (Boc) group emerged as a key innovation in the 1960s, notably championed by R. Bruce Merrifield, who pioneered solid-phase peptide synthesis nih.govpeptide.combiotage.com. The Boc strategy, often paired with benzyl (B1604629) (Bzl)-based side-chain protecting groups, allowed for the stepwise assembly of peptides anchored to a solid resin support americanpeptidesociety.orgiris-biotech.dewikipedia.orgpeptide.com. This method enabled the use of excess reagents to drive reactions to completion and simplified purification through simple washing and filtration steps, significantly improving efficiency and paving the way for automated peptide synthesizers peptide.combiotage.comjpt.com.

The Boc group's defining characteristic is its lability to acid. Deprotection of the alpha-amino group is achieved using moderate concentrations of acids like TFA americanpeptidesociety.orgcreative-peptides.comnih.govresearchgate.net. The final cleavage of the fully assembled peptide from the resin and removal of side-chain protecting groups typically required harsher acidic conditions, often involving anhydrous hydrogen fluoride (B91410) (HF) iris-biotech.denih.govbiotage.comresearchgate.net. While highly effective, the use of strong acids like HF presented significant safety challenges biotage.com.

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in 1970 by Carpino and Han offered a significant alternative americanpeptidesociety.orgnih.gov. The Fmoc group is base-labile, removed by mild bases such as piperidine (B6355638), while side-chain protecting groups are typically acid-labile americanpeptidesociety.orgcreative-peptides.comiris-biotech.deslideshare.net. This orthogonality, coupled with the avoidance of highly corrosive reagents like HF, led to the widespread adoption of the Fmoc strategy in modern peptide synthesis due to its milder conditions and enhanced safety profile americanpeptidesociety.orgiris-biotech.denih.govbiotage.comslideshare.net. Nevertheless, the Boc strategy remains valuable for specific applications and historical protocols, and its foundational role in enabling automated and large-scale peptide synthesis cannot be overstated americanpeptidesociety.orgiris-biotech.depeptide.com.

Table 2: Comparison of Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis (SPPS)

FeatureBoc StrategyFmoc Strategy
N-terminal Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection of N-terminal Group Acid-labile; removed by moderate acid (e.g., TFA) americanpeptidesociety.orgcreative-peptides.comiris-biotech.denih.govBase-labile; removed by mild base (e.g., piperidine) americanpeptidesociety.orgcreative-peptides.comiris-biotech.deslideshare.net
Side-chain Protection Typically benzyl-based; removed by strong acid (e.g., HF) iris-biotech.denih.govpeptide.comresearchgate.netTypically acid-labile (e.g., tert-butyl); removed by TFA iris-biotech.denih.govwikipedia.orgresearchgate.net
Final Cleavage Requires strong acid (e.g., HF) iris-biotech.denih.govbiotage.comresearchgate.netRequires moderate acid (e.g., TFA) iris-biotech.denih.govwikipedia.orgresearchgate.net
Historical Significance One of the first widely adopted strategies; enabled automation americanpeptidesociety.orgnih.govpeptide.comDeveloped later; offers milder conditions and greater safety americanpeptidesociety.orgiris-biotech.denih.govbiotage.comslideshare.net
Orthogonality Less orthogonal (Boc and Bzl are both acid-labile) iris-biotech.dewikipedia.orgpeptide.comHighly orthogonal (Fmoc is base-labile, side-chains are acid-labile) iris-biotech.dewikipedia.org
Safety Profile Requires handling of strong acids like HF iris-biotech.debiotage.comMilder reagents, generally safer americanpeptidesociety.orgbiotage.comslideshare.net

The strategic use of this compound, underpinned by the well-established Boc protection strategy, continues to be a vital component in the synthesis of peptides and peptide-based therapeutics, contributing significantly to advancements in medicinal chemistry and biotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B3394146 H-Lys(Boc)-OH CAS No. 89054-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIIIAZJXTLRE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89054-49-9
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89054-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-95-3
Record name (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
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Synthetic Methodologies for H Lys Boc Oh

Classical Solution-Phase Synthesis Approaches

Classical solution-phase synthesis offers several routes to H-Lys(Boc)-OH, with varying degrees of selectivity and efficiency.

Achieving direct and selective Nε-Boc protection of L-lysine, leaving the α-amino group free, presents a synthetic challenge due to the comparable nucleophilicity of both amino groups. While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the standard reagent for introducing the Boc group, achieving regioselectivity often necessitates employing specific reaction conditions or pre-functionalization strategies.

Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for the N-protection of amines, including amino acids. The reaction can be performed under various conditions, either in aqueous or anhydrous media, often in the presence of a base to neutralize the acid byproduct and facilitate the reaction.

Aqueous Conditions: In aqueous systems, L-lysine is typically dissolved or suspended in water, often with a co-solvent like dioxane or acetone. A base, such as sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or triethylamine (B128534) (TEA), is used to maintain an alkaline pH, generally between 8.5 and 9.5, which favors the deprotonation of the amino group, making it more nucleophilic nih.gov. For instance, a common approach involves reacting L-lysine with Boc₂O in a dioxane/water mixture at a controlled pH of 8.5–9.0 and a temperature of approximately 25°C. While such conditions have been optimized for the selective Nα-Boc protection of L-lysine , achieving exclusive Nε-protection directly from L-lysine using only Boc₂O and basic aqueous conditions without prior differentiation of the amino groups is challenging and often leads to a mixture of products, including di-protected lysine (B10760008) researchgate.net.

Anhydrous Conditions: In anhydrous conditions, organic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are employed. These conditions can offer better control over reaction kinetics and solubility. For example, Boc protection of amino acids in anhydrous solvents often utilizes Boc₂O in the presence of organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) orgsyn.orgorgsyn.org. While these methods are effective for general Boc protection, achieving selective Nε-protection of L-lysine directly from the free amino acid without prior differentiation remains difficult.

The efficiency and selectivity of Boc protection are significantly influenced by reaction parameters such as pH and temperature.

pH: Maintaining an appropriate pH is critical. For Boc protection of amino groups, alkaline conditions are generally preferred to ensure the amine is in its free base form, enhancing its nucleophilicity. Optimal pH ranges often cited for lysine modification are between 8.5 and 9.5 nih.gov. Deviations from this range can lead to reduced yields or undesired side reactions.

Temperature: Reactions are typically conducted at or below room temperature (e.g., 0-25°C) to minimize side reactions such as racemization or the formation of byproducts like isocyanates and ureas orgsyn.org. While some reactions might proceed at slightly elevated temperatures, lower temperatures generally favor selectivity and product integrity.

Certain catalysts and additives can enhance the rate and selectivity of Boc protection reactions.

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that significantly accelerates the reaction between Boc₂O and amines commonorganicchemistry.com. It is often used in catalytic amounts in both aqueous and anhydrous systems. For instance, DMAP has been employed in the Nε-protection step of Nα-Boc-L-lysine to yield Nα,Nε-di-Boc-L-lysine .

Benzotriazole (B28993): Benzotriazole and its derivatives have been used as additives in Boc protection reactions, sometimes in conjunction with DMAP, to improve yields or facilitate the reaction google.comorganic-chemistry.org. However, concerns regarding the potential explosiveness of benzotriazole-type additives have led to research into safer alternatives jku.at.

Triethylamine (TEA) and DIPEA: These organic bases are commonly used to scavenge the acid byproduct (tert-butyl carbonate) and maintain the necessary basicity for the reaction orgsyn.orgrsc.org.

The copper(II) complex method is a well-established strategy for achieving selective Nε-protection of L-lysine, overcoming the challenge posed by the similar reactivity of its two amino groups. This method relies on the ability of copper(II) ions to form stable chelates with amino acids.

This method capitalizes on the formation of a stable copper(II) chelate complex involving the α-amino group and the α-carboxyl group of L-lysine google.comnih.govpharm.or.jpgoogle.comresearchgate.netznaturforsch.comresearchgate.net. The formation of this chelate effectively "protects" or blocks these two functional groups, leaving the ε-amino group on the side chain free and accessible for selective acylation with Boc₂O.

The general procedure involves several key steps:

Copper Complex Formation: L-lysine or its hydrochloride salt is dissolved in an aqueous solution, and a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), is added. A base, like sodium bicarbonate (NaHCO₃), is often included to maintain a pH around 9, facilitating the chelation process pharm.or.jpgoogle.com. This step forms an insoluble or easily isolable copper(II)-lysine complex.

Nε-Boc Protection: The isolated copper complex is then reacted with di-tert-butyl dicarbonate (Boc₂O). The ε-amino group, being the only available reactive amine, is selectively protected by the Boc group pharm.or.jpgoogle.com.

Copper Removal (Dechelation): Following the Boc protection, the copper ion must be removed to liberate the desired Nε-Boc-L-lysine. This is typically achieved by treating the copper complex with a chelating agent. Common reagents for copper removal include ethylenediaminetetraacetic acid (EDTA), oxalic acid, or 8-quinolinol pharm.or.jpznaturforsch.comgoogle.comcdnsciencepub.com. For instance, treatment with EDTA or oxalic acid in aqueous solution decomposes the copper complex, releasing the Nε-Boc-L-lysine.

Data Table: Copper(II) Complex Method for Selective Nε-Boc Protection of L-Lysine

The following table summarizes key aspects of the copper(II) complex method for synthesizing this compound:

StepProcess DescriptionKey ReagentsTypical ConditionsYield (Overall)Notes
1Copper Complex FormationL-lysine hydrochloride, CuSO₄·5H₂O, NaHCO₃Aqueous solution, pH ~9N/AChelation of α-amino and α-carboxyl groups, forming a complex.
2Nε-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Aqueous/Acetone mixtureN/ASelective protection of the exposed ε-amino group.
3Copper Removal (Dechelation)Ethylenediaminetetraacetic acid (EDTA), Oxalic acid, or 8-quinolinolAqueous solution~76% pharm.or.jpDecomposition of the copper complex to liberate this compound.

Compound List

this compound (Nε-Boc-L-lysine)

Di-tert-butyl dicarbonate (Boc₂O)

Copper(II) Complex Method for Selective Nε-Protection

Subsequent Nε-Boc Protection

A common approach to synthesize this compound involves the selective protection of the epsilon-amino group of lysine. This can be achieved by leveraging differences in the reactivity of the alpha and epsilon amino groups, often under specific pH conditions or by employing temporary protection strategies.

One method involves the use of copper(II) chelation to temporarily protect the alpha-amino and carboxyl groups of lysine, allowing for the selective acylation of the epsilon-amino group with Boc anhydride (B1165640) (Boc₂O) google.comresearchgate.netpharm.or.jp. After the Nε-Boc protection is complete, the copper complex is decomposed, typically using 8-quinolinol, to liberate the Nε-Boc-L-lysine, which can then be further processed or isolated as this compound pharm.or.jp. This method offers good selectivity but can involve metal handling and removal steps.

Alternatively, direct selective protection can be attempted by carefully controlling the pH during the reaction with Boc anhydride. At slightly alkaline pH, the epsilon-amino group can be preferentially acylated, although achieving high selectivity without significant side products often requires optimization of reaction conditions, including the concentration of reagents and temperature google.com. For example, a procedure involves reacting L-lysine with Boc anhydride at pH 12, maintaining the mixture at 0°C and then removing the solvent, followed by acidification to pH 5.6 to precipitate the product google.com.

Dechelation Strategies

Dechelation strategies are employed when metal ions might interfere with the reaction or as part of a purification process. In the context of lysine protection, copper(II) chelation is a known method for achieving selective Nε-protection google.comresearchgate.netpharm.or.jp. After the Boc protection of the epsilon-amino group in the presence of Cu²⁺, the copper complex of Nε-Boc-L-lysine is typically decomposed to release the desired product. This decomposition often involves chelating agents like 8-quinolinol, which binds strongly to copper, forming a precipitate that can be removed by filtration google.compharm.or.jp. EDTA (ethylenediaminetetraacetic acid) could also be considered as a chelating agent in specific contexts to remove residual metal ions if they were present as impurities or byproducts from other steps, although direct use of EDTA for selective protection is less commonly cited for this compound synthesis compared to copper chelation.

Sequential Protection Strategies

Sequential protection strategies are prevalent for synthesizing differentially protected amino acids like this compound, particularly those involving the use of both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc protecting groups. These strategies leverage the orthogonal nature of Fmoc and Boc groups, allowing for selective removal under different conditions.

ε-Amino Fmoc Protection Prior to Boc Derivatization

While Fmoc is predominantly used for alpha-amino protection in standard peptide synthesis, the outline suggests a strategy involving Fmoc on the epsilon-amino group prior to Boc derivatization. However, the most common and practical route to this compound utilizing both Fmoc and Boc involves protecting the alpha-amino group with Fmoc and the epsilon-amino group with Boc. This yields Fmoc-Lys(Boc)-OH. The synthesis typically proceeds by first protecting the alpha-amino group of lysine with Fmoc (e.g., using Fmoc-Cl or Fmoc-OSu) to form Fmoc-Lys-OH, followed by protection of the epsilon-amino group with Boc anhydride chempep.comp3bio.compeptide.comadvancedchemtech.com. This results in Fmoc-Lys(Boc)-OH.

Subsequent α-Amino Boc Protection

This subsection's phrasing suggests Boc protection of the alpha-amino group. However, for the target molecule this compound, the alpha-amino group must remain free. Therefore, this point likely refers to strategies where Boc is applied to the epsilon-amino group, possibly after the alpha-amino group has been protected (e.g., with Fmoc) or is already free. The critical aspect is the selective introduction of the Boc group onto the epsilon-amino position.

Selective Fmoc Deprotection to Yield this compound

The most widely adopted strategy to synthesize this compound involves the preparation of Fmoc-Lys(Boc)-OH followed by selective removal of the Fmoc group. The synthesis of Fmoc-Lys(Boc)-OH is typically achieved by reacting lysine with Fmoc-OSu or Fmoc-Cl to protect the alpha-amino group, followed by reaction with Boc anhydride to protect the epsilon-amino group chempep.comp3bio.compeptide.comadvancedchemtech.com. Subsequently, the Fmoc group on the alpha-amino position is selectively removed using a mild base, commonly piperidine (B6355638) in dimethylformamide (DMF), to yield the desired this compound chempep.comp3bio.comrsc.org. This method is highly efficient and widely used in solid-phase peptide synthesis (SPPS) protocols.

A typical synthetic sequence involves:

Fmoc Protection of α-amino group: Lysine is reacted with Fmoc-OSu or Fmoc-Cl under basic conditions.

Boc Protection of ε-amino group: The resulting Fmoc-Lys-OH is then treated with Boc anhydride (Boc₂O) in the presence of a base to protect the epsilon-amino group, yielding Fmoc-Lys(Boc)-OH chempep.comp3bio.compeptide.comadvancedchemtech.com.

Selective Fmoc Deprotection: Fmoc-Lys(Boc)-OH is treated with a solution of piperidine in DMF (typically 20-25%) to cleave the Fmoc group, liberating the alpha-amino group and yielding this compound chempep.comp3bio.comrsc.org.

Table 1: Common Synthetic Approaches for this compound

MethodKey ReagentsIntermediate(s)Key Deprotection StepTypical YieldNotes
Copper Chelation & Nε-Boc Protection Cu²⁺, NaHCO₃, Boc₂O, 8-quinolinol[Lys(Boc)]₂-CuCopper removalModerate to HighSelective Nε-protection, involves metal handling. google.compharm.or.jp
Sequential Fmoc/Boc Protection Fmoc-OSu/Cl, Boc₂O, PiperidineFmoc-Lys(Boc)-OHFmoc removalHighWidely used, orthogonal protection, efficient for SPPS. chempep.comp3bio.compeptide.comadvancedchemtech.com
Direct pH-controlled Nε-Boc Protection Boc₂O, NaOH (pH control)N/AN/AVariableRequires precise pH control for selectivity, potential for side products. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of protected amino acids, including this compound, can be optimized to align with green chemistry principles, aiming to reduce environmental impact.

Solvent Selection: Traditional methods often employ hazardous organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) rsc.org. Research into greener alternatives, such as propylene (B89431) carbonate (PC), has shown promise for replacing these solvents in peptide synthesis, including coupling and deprotection steps, leading to reduced toxicity and waste rsc.org. Aqueous-based syntheses or reactions in less toxic organic solvents like ethyl acetate (B1210297) or THF are also explored google.comrsc.orgrsc.org.

Atom Economy and Waste Reduction: Strategies that minimize the number of steps and reagents, or that utilize catalytic processes, improve atom economy and reduce waste. The direct selective protection methods, if optimized for high yield and purity, could potentially offer better atom economy than multi-step protection/deprotection sequences. The use of water as a solvent or co-solvent, as seen in some copper chelation methods or direct Boc protection, is also a favorable green chemistry aspect google.compharm.or.jpgoogle.com.

Catalysis: While not extensively detailed for this compound synthesis in the provided snippets, the broader field of amino acid modification explores enzymatic or catalytic routes, which are inherently greener than stoichiometric reagent-based transformations openaccesspub.orgacs.org. For instance, enzyme-mimic approaches for regioselective protection have been reported rsc.org.

The development of more efficient and environmentally benign synthetic routes for this compound remains an active area of research, driven by the demand for sustainable practices in chemical synthesis.

Compound List:

this compound (Nε-tert-butyloxycarbonyl-L-lysine)

Fmoc-Lys(Boc)-OH (Nα-Fmoc-Nε-Boc-L-lysine)

Fmoc-Lys-OH (Nα-Fmoc-L-lysine)

Lysine (H-Lys-OH)

Boc anhydride (Boc₂O)

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

8-quinolinol

Piperidine

Dimethylformamide (DMF)

Ethyl acetate

Tetrahydrofuran (THF)

Propylene carbonate (PC)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium bicarbonate (NaHCO₃)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Trifluoroacetic acid (TFA)

Benzotriazole

Dimethylaminopyridine (DMAP)

H Lys Boc Oh in Peptide Synthesis Strategies

Role in Solution Phase Peptide Synthesis (SPPS)

In solution-phase peptide synthesis (SPPS), H-Lys(Boc)-OH serves as a crucial building block. This methodology involves the coupling of amino acids in a homogenous solvent system. The key feature of this compound in this context is its free α-amino group, which is available for coupling with the activated carboxyl group of another amino acid, while the Boc-protected ε-amino group remains inert. This prevents the formation of branched peptides or undesired acylation at the side chain.

The strategy is particularly effective for the synthesis of shorter peptides or specific, complex molecular architectures where solid-phase methods may be less suitable. For instance, this compound and its Nα-protected derivatives like Fmoc-Lys(Boc)-OH are utilized in the solution-phase synthesis of orthogonally protected diketopiperazines (DKPs). rsc.org In these syntheses, the protected lysine (B10760008) derivatives are condensed in solution, followed by an intramolecular cyclization to form the DKP scaffold, a common structure in biologically active compounds. rsc.org

Integration into Solid-Phase Peptide Synthesis (SPPS)

While this compound itself is primarily noted for solution-phase work, its conceptual framework is central to solid-phase peptide synthesis (SPPS), the dominant method for peptide production today. In SPPS, the direct analogue used is typically an Nα-protected version, most commonly Fmoc-Lys(Boc)-OH . chempep.commoleculardepot.com This derivative, where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, is essential for incorporating lysine into a growing peptide chain anchored to a solid resin support. chempep.com The Boc group on the side chain provides robust protection against the chemical conditions used throughout the synthesis cycles. nbinno.com

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme. iris-biotech.de Orthogonality means that different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.de The Fmoc-Lys(Boc)-OH building block is a perfect embodiment of this principle. nbinno.com

The synthesis cycle proceeds as follows:

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nbinno.compeptide.com

Coupling: The newly freed α-amino group is coupled with the next activated Fmoc-amino acid in the sequence.

Washing: Excess reagents are washed away.

Throughout these repeated cycles, the acid-labile Boc group on the lysine side chain remains completely stable and intact. nbinno.com It is only removed during the final step of the synthesis, when the completed peptide is cleaved from the solid resin support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.com This orthogonal approach prevents side-chain branching and ensures the integrity of the target peptide sequence. nbinno.comnih.govpeptide.com

Fmoc/Boc Orthogonal Protection Scheme for Lysine
Protecting GroupPositionRemoval ConditionStability
Fmocα-aminoBase (e.g., 20% Piperidine in DMF)Stable to acid
Bocε-amino (side chain)Strong Acid (e.g., TFA)Stable to base

The orthogonality of protecting groups is crucial for synthesizing peptides with complex architectures, such as branched or cyclic peptides, or for site-specific labeling. While the Boc group in Fmoc-Lys(Boc)-OH is typically removed at the end of synthesis, other "super-orthogonal" protecting groups can be used on the lysine side chain for on-resin modifications.

Commonly used protecting groups for this purpose include:

Alloc (Allyloxycarbonyl): Removed by a palladium catalyst, stable to both acid and base. rsc.orgsigmaaldrich.com

Mtt (4-Methyltrityl): Removed by very mild acid (e.g., 1% TFA), leaving tBu-based groups like Boc intact. peptide.comsigmaaldrich.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed by hydrazine, stable to acid and piperidine. peptide.comiris-biotech.de

By incorporating a lysine residue protected with one of these groups (e.g., Fmoc-Lys(Dde)-OH) alongside standard Fmoc-Lys(Boc)-OH residues, chemists can selectively deprotect a single lysine side chain while the peptide remains attached to the resin. This exposed amino group can then be modified by attaching molecules such as fluorescent dyes, biotin (B1667282) tags, or even another peptide chain to create branched structures. chempep.compeptide.com This highlights the versatility and precision enabled by a well-designed orthogonal protection strategy.

The use of the robust Boc protecting group on the lysine side chain has a direct and positive impact on the efficiency of peptide chain elongation and the purity of the final product. The primary function of the Boc group is to prevent the highly nucleophilic ε-amino group from participating in unwanted side reactions during the coupling steps of SPPS. nbinno.comopenaccesspub.org

Without effective protection, the side-chain amino group could be acylated by the incoming activated amino acid, leading to the formation of branched peptide impurities that are often difficult to separate from the desired linear peptide. The chemical stability of the Boc group under the basic conditions of Fmoc deprotection ensures that such side reactions are minimized throughout the entire synthesis. nbinno.com Research has shown that using high-quality building blocks like Fmoc-Lys(Boc)-OH allows for quantitative coupling and results in crude peptide products with high purity, reducing the burden on downstream purification processes. nih.govajpamc.com

Application in the Synthesis of Specific Peptide Architectures

The unique properties of this compound and its Nα-protected derivatives make them indispensable for the synthesis of non-standard and complex peptide structures. The ability to control reactivity at three distinct sites—the α-amino group, the carboxyl group, and the ε-amino group—provides the chemical precision needed to build sophisticated molecules.

β-peptides are polymers composed of β-amino acids, which have their amino group bonded to the second carbon atom from the carboxyl group. They are of significant interest because they can form stable secondary structures and are often resistant to enzymatic degradation.

The synthesis of β-peptides can utilize derivatives of this compound. Specifically, building blocks such as Fmoc-β-HLys(Boc)-OH (Nβ-Fmoc-Nζ-Boc-L-β-homolysine) are commercially available for direct incorporation into β-peptide sequences using standard SPPS protocols. peptide.com The presence of the Boc group on the side chain serves the same critical protective function as in α-peptide synthesis, preventing side reactions and ensuring the correct sequence is assembled. peptide.com This enables the creation of β-peptides containing lysine residues with functionalizable side chains for further modification or study.

Cyclic Peptide Synthesis

The synthesis of cyclic peptides often utilizes this compound, typically in its Nα-Fmoc protected form (Fmoc-Lys(Boc)-OH), as a key building block for inducing macrocyclization through side-chain to side-chain or side-chain to terminus linkages. The unique architecture of lysine, with a primary amine on its side chain (ε-amino group), provides a convenient handle for intramolecular ring formation. The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino group and the acid-labile Boc group for the ε-amino group, is fundamental to this process. This allows for the selective deprotection of the side chain for cyclization while the peptide remains anchored to the solid support and the N-terminus is protected.

This strategy is frequently employed to create lactam bridges, which are stable amide bonds formed between the ε-amino group of lysine and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid or glutamic acid. The formation of these bridges can be performed either while the peptide is still attached to the solid-phase resin (on-resin cyclization) or after cleavage from the support (solution-phase cyclization).

On-Resin Cyclization: This is often the preferred method as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect on the solid support. The process involves assembling the linear peptide sequence on a resin, followed by the selective removal of the side-chain protecting groups of lysine (e.g., Boc) and a corresponding acidic residue (e.g., OtBu from glutamic acid). The exposed amine and carboxyl groups are then coupled using standard peptide coupling reagents to form the lactam bridge. For example, a study on lactam-bridged peptides utilized Alloc (allyloxycarbonyl) and Allyl ester-protected Lys and Asp residues, which allows for selective deprotection using a palladium catalyst, followed by on-resin macrocyclization with an activating agent like PyAOP. qyaobio.com

Solution-Phase Cyclization: In this approach, a partially protected linear peptide is first cleaved from the resin. The cyclization is then carried out in dilute solution to favor the intramolecular reaction over intermolecular polymerization. While this method can be effective, it may require more extensive purification to remove dimeric and oligomeric byproducts. nbinno.com

The strategic placement and orientation of the lactam bridge, facilitated by this compound, significantly influences the resulting peptide's conformation and stability. Research has shown that the ring size and the orientation of the bridge (e.g., Glu-Lys vs. Lys-Glu) are critical factors. For instance, (i, i+4) lactam bridges with a glutamic acid-lysine orientation were found to be helix-stabilizing in peptides, whereas (i, i+3) bridges or those with a lysine-glutamic acid orientation were destabilizing. nih.gov

Cyclization StrategyKey FeaturesTypical Lysine DerivativeAdvantagesDisadvantagesReference Example
On-Resin Lactam Bridge FormationCyclization occurs while the peptide is anchored to the solid support. Involves selective deprotection of side chains (e.g., Lys and Asp/Glu).Fmoc-Lys(Alloc)-OH / Fmoc-Asp(OAl)-OHMinimizes intermolecular reactions (dimerization); simplifies purification.Can have slower reaction kinetics; steric hindrance on the resin can be a factor.Synthesis of cyclic lipopeptides using Pd-catalyzed deprotection and PyAOP activation. qyaobio.com
Solution-Phase Lactam Bridge FormationA protected linear peptide is cleaved from the resin and cyclized in a dilute solution.Fmoc-Lys(Boc)-OH / Fmoc-Glu(OtBu)-OHAvoids resin-related steric hindrance; potentially faster kinetics.Higher risk of dimerization/oligomerization; requires high dilution and more extensive purification.Synthesis of cyclic cell-penetrating peptides using DIC and HOAt in DMF/DCM. nbinno.com
Side-Chain AnchoringThe peptide is synthesized from a lysine side chain that is anchored to the resin, facilitating head-to-tail cyclization.N-Boc-LysineEfficient for head-to-tail cyclization; avoids diketopiperazine formation common in Fmoc chemistry.Requires specialized linkers and anchoring chemistry.Use of a 4-alkoxybenzyl-derived linker for Boc-based SPPS and on-resin cyclization. nih.gov

Branched and Dendrimeric Peptide Structures

This compound and its orthogonally protected counterparts, such as Boc-Lys(Fmoc)-OH and Fmoc-Lys(Boc)-OH, are indispensable building blocks for the synthesis of branched and dendrimeric peptides. semanticscholar.orgchempep.com The two amine groups of lysine (α- and ε-amino) allow it to serve as a natural branching point (an AB2 monomer), enabling the construction of complex, tree-like structures. rsc.org

The synthesis of these structures is typically achieved through a divergent approach using solid-phase peptide synthesis (SPPS). In this method, each generation of the dendrimer is built sequentially upon the previous one. The key to this strategy is the use of orthogonally protected lysine. For example, to build a lysine dendrimer, Fmoc-Lys(Fmoc)-OH can be coupled to a resin. After coupling, the two Fmoc groups are removed with a base (like piperidine), exposing two amine groups. Two equivalents of Fmoc-Lys(Fmoc)-OH can then be coupled to these amines, doubling the number of reactive sites. This process is repeated for each generation. Alternatively, a combination of Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH can be used to selectively extend branches. semanticscholar.orgacs.org The Boc groups on the side chains remain intact during the Fmoc-based synthesis and are typically removed in the final acid-mediated cleavage step. nbinno.com

A prominent application of this methodology is the synthesis of Multiple Antigenic Peptides (MAPs). MAPs consist of a central lysine core from which multiple copies of a peptide antigen are extended. lifetein.com This architecture creates a macromolecule with a high density of epitopes, which can elicit a strong immune response without the need for a carrier protein. nih.govcd-bioparticles.com The synthesis of a typical four- or eight-branch MAP starts with a resin-bound lysine core. The core itself is built by the stepwise addition of di-protected lysine, such as Boc-Lys(Boc)-OH, to create the desired number of branching levels. qyaobio.comlifetein.com Once the core is assembled, the peptide antigen is then synthesized simultaneously on each of the exposed terminal amino groups. qyaobio.com

The stepwise synthesis of lysine dendrimers allows for precise control over the final structure, including the generation number and the density of surface groups. This has led to their investigation for a wide range of biomedical applications. rsc.org

Structure TypeSynthetic StrategyRole of this compound DerivativeKey Building BlocksYield / PurityReference
Lysine Dendrimer (G2)Divergent Solid-Phase SynthesisServes as the branching unit, with orthogonal protection allowing for sequential layer addition.Fmoc-Lys(Boc)-OH, Boc-Lys(Fmoc)-OH, Boc-Lys(Boc)-OH82-88% yieldFacile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. semanticscholar.orgacs.org
Lysine Dendrimer (G3)Divergent Solid-Phase SynthesisIterative addition of protected lysine to create the third generation of branches.Fmoc-Lys(Boc)-OH, Boc-Lys(Fmoc)-OH79% yieldFacile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. acs.org
Lysine Dendrimer (G4)Divergent Solid-Phase SynthesisFurther iterative addition to create the fourth generation of branches.Fmoc-Lys(Boc)-OH, Boc-Lys(Fmoc)-OH, Boc-Lys(Boc)-OH48% yieldFacile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. acs.org
Multiple Antigenic Peptide (MAP)Stepwise Solid-Phase Synthesis on a Lysine CoreUsed to construct the central multivalent core upon which peptide antigens are built.Boc-Lys(Boc)-OH (for the core)High purity, though synthesis can be problematic due to aggregation.Standard SPSS method for MAPs. lifetein.com

Advanced Applications and Derivatizations of H Lys Boc Oh

Conjugation Chemistry and Bioconjugation

The unique architecture of H-Lys(Boc)-OH, with its protected side-chain amine and reactive α-amino and carboxyl groups, makes it a versatile tool in conjugation chemistry. This allows for the covalent attachment of this compound to other molecules or surfaces, a process central to bioconjugation, which aims to link biomolecules with other substrates for a variety of applications, including diagnostics and therapeutics. chempep.com

Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Fullerenes)

The covalent functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and fullerenes, is crucial for improving their solubility and processability, as these materials are often poorly soluble in polar solvents. beilstein-journals.org This modification also allows for the introduction of specific functionalities for targeted applications. This compound plays a significant role in this area, particularly through 1,3-dipolar cycloaddition reactions. dovepress.com

A key strategy for the covalent modification of carbon nanotubes and fullerenes is the 1,3-dipolar cycloaddition of azomethine ylides, often referred to as the Prato reaction. dovepress.comacs.orgepa.gov In this reaction, an azomethine ylide is generated in situ from the condensation of an α-amino acid with an aldehyde, typically paraformaldehyde. dovepress.com this compound is an ideal α-amino acid for this purpose. The reaction proceeds by the addition of the azomethine ylide across a double bond on the surface of the carbon nanotube or fullerene, resulting in the formation of a pyrrolidine ring covalently attached to the nanomaterial's framework. acs.orgresearchgate.net

This cycloaddition provides a robust and efficient method for the dense, covalent modification of these carbon nanomaterials. dovepress.com The reaction conditions for fullerenes (C60) are often milder, requiring temperatures around 100°C, whereas single-walled carbon nanotubes (SWCNTs) may require higher temperatures of about 130°C, reflecting the greater steric strain and reactivity of the fullerene sphere. dovepress.com

Key Aspects of 1,3-Dipolar Cycloaddition with this compound
NanomaterialReaction TypeKey ReagentsResulting StructureSignificance
Carbon Nanotubes (CNTs)1,3-Dipolar Cycloaddition (Prato Reaction)This compound, ParaformaldehydePyrrolidine-functionalized CNTsImproved solubility and introduction of functional handles. dovepress.com
Fullerenes (C60)1,3-Dipolar Cycloaddition (Prato Reaction)This compound, ParaformaldehydePyrrolidine-functionalized FullerenesEnhanced solubility and biocompatibility for biological applications. beilstein-journals.orgnih.gov

The primary advantage of using this compound in the functionalization of nanomaterials is the introduction of a protected primary amine on the newly formed pyrrolidine ring. dovepress.com Once the cycloaddition is complete, the Boc protecting group on the lysine (B10760008) side chain can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine. dovepress.com

These deprotected amine groups serve as versatile "handles" for further derivatization. dovepress.com A wide array of molecules can be covalently attached to these amine handles, including:

Radiometal chelators: For applications in medical imaging and radiotherapy. For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been conjugated to lysine-modified SWCNTs. dovepress.comnih.gov

Fluorophores: For fluorescent labeling and tracking.

Targeting ligands: Such as peptides or antibodies, to direct the nanomaterial to specific cells or tissues.

Therapeutic agents: For drug delivery applications.

Oligonucleotides: For gene delivery applications, as functionalized SWCNTs have been shown to effectively wrap small interfering RNA (siRNA). dovepress.com

This two-step process of cycloaddition followed by deprotection and subsequent conjugation provides a powerful platform for creating highly functional and tailored nanomaterials for a broad range of biomedical applications. dovepress.com

Surface Modification and Immobilization

The principles of using lysine for covalent attachment extend to the modification and immobilization of molecules on various surfaces. While direct studies on this compound for this specific application are less common in the provided search results, the underlying chemistry is highly relevant. For instance, L-lysine has been successfully immobilized on microporous poly(vinylidene fluoride) (PVDF) membranes to create surfaces suitable for neuron growth. nih.gov In this process, the membrane was first graft-polymerized with poly(glycidyl methacrylate) (PGMA), and the epoxide groups of PGMA then reacted with the amine groups of L-lysine. nih.gov

The amine handles created from this compound on a surface or molecule can be used in a similar fashion to immobilize it onto a substrate containing reactive groups such as epoxides, N-hydroxysuccinimide (NHS) esters, or aldehydes. This surface modification can be used to create biocompatible coatings, biosensors, or platforms for solid-phase synthesis.

Prodrug and Drug Delivery System Design

This compound and other protected lysine derivatives are fundamental to the design of advanced prodrugs and drug delivery systems. The lysine side chain provides a convenient point of attachment for drug molecules, linkers, and targeting moieties.

Development of Peptide-Based Therapeutics

Peptides are increasingly being developed as therapeutic agents due to their high specificity and biological activity. nbinno.comnih.gov this compound is a critical building block in the solid-phase peptide synthesis (SPPS) of such therapeutics. etwinternational.comsigmaaldrich.com The Boc group on the ε-amino side chain prevents this amine from participating in the peptide bond formation during chain elongation, ensuring the correct peptide sequence is synthesized. chempep.com

The lysine side chain is often exploited in peptide-based drug delivery systems. nih.gov For example, water-soluble fullerene-based nanoconjugates have been synthesized for the delivery of monomethyl fumarate for brain cancer therapy. nih.gov In this system, a lysine derivative was used to link the fullerene core to the drug via a biodegradable linker, demonstrating the utility of lysine in creating sophisticated drug delivery vehicles. nih.gov Furthermore, the incorporation of D-amino acids, such as in Boc-D-Lys(Z)-OH, can enhance the stability of peptide therapeutics by increasing their resistance to enzymatic degradation, leading to a longer half-life in the body. nbinno.com

The versatility of the lysine side chain allows for the creation of peptide-drug conjugates (PDCs), where a therapeutic payload is attached to the peptide, which in turn may act as a targeting agent. The precise control over the placement of lysine residues in a peptide sequence, facilitated by protected derivatives like this compound, is essential for the rational design of these next-generation therapeutics.

Applications of this compound in Drug Delivery and Therapeutics
Application AreaRole of this compoundExampleSignificance
Peptide SynthesisProtected building block for SPPS. etwinternational.comSynthesis of GLP-1 and related peptides. etwinternational.comEnsures correct peptide sequence by preventing side-chain reactions. chempep.com
Drug Delivery SystemsProvides a conjugation point for drugs and linkers.Lysine-based C60-fullerene nanoconjugates for monomethyl fumarate delivery. nih.govEnables the creation of targeted and controlled-release drug carriers. nih.gov
Peptide-Drug Conjugates (PDCs)Allows for site-specific attachment of therapeutic payloads. Development of peptides conjugated to small molecule drugs. Improves therapeutic efficacy and reduces off-target effects.

Design of Targeted Drug Delivery Systems

The unique bifunctional nature of this compound, possessing a free α-amino group and a protected ε-amino group, makes it a valuable building block in the construction of sophisticated drug delivery systems. Its structure allows for precise, stepwise chemical modifications, enabling the creation of carrier molecules with tailored properties for targeted drug delivery. The Boc-protected ε-amino group ensures that this side chain remains inert while the α-amino group is modified, and can be deprotected later to attach targeting ligands, imaging agents, or other functionalities.

One key application is in the synthesis of peptide-based carriers. For instance, this compound is integral to creating lipopeptide surfactants designed to solubilize and transport therapeutic agents. These surfactants can be engineered with specific motifs that interact with a drug, enhancing its stability and bioavailability. The lysine backbone provides a scaffold that can be further functionalized, for example, by PEGylation (attachment of polyethylene (B3416737) glycol chains) to improve circulation time and reduce immunogenicity.

Furthermore, the lysine framework is used to build dendritic polymers, or dendrimers, which are highly branched, monodisperse macromolecules with a well-defined structure. Poly-L-lysine (PLL) dendrimers, synthesized using lysine derivatives, serve as high-capacity drug carriers. The synthesis often involves a divergent approach starting from a core molecule, where successive generations of lysine units are added. The use of protected lysine derivatives like Boc-Lys(Boc)-OH is crucial in this stepwise synthesis to control the growth and structure of the dendrimer. rsc.org The exterior surface of these dendrimers presents a multitude of amino groups (after deprotection) that can be conjugated to targeting molecules, such as antibodies or peptides, to direct the carrier to specific cells or tissues, thereby minimizing off-target effects.

Recent research has also focused on branched poly-L-lysine (BPL) cationic nanocarriers for penetrating dense, negatively charged tissues like cartilage. nih.gov These carriers are synthesized via ring-opening polymerization of a protected lysine monomer, and their branched structure provides numerous terminal amine groups for drug attachment and interaction with the target tissue. nih.gov The controlled architecture, enabled by protected lysine chemistry, is essential for creating carriers that can effectively adhere to, penetrate, and be retained within the target tissue for sustained drug release. nih.gov

Table 1: Examples of this compound in Drug Delivery Systems

Carrier Type Role of this compound Therapeutic Application Key Feature
Lipopeptide Surfactants Backbone for constructing surfactants with drug-interactive motifs. Solubilization of peptide-nitroxide antioxidants. Enhanced drug solubility and formulation as micelles or nanoparticles.
Poly-L-lysine Dendrimers Monomeric unit for the stepwise, generational synthesis of the dendrimer scaffold. rsc.org Gene delivery, targeted cancer therapy. High drug loading capacity and multivalent surface for targeting ligand attachment.
Branched Poly-L-lysine (BPL) Used to create branched structures for cationic nanocarriers. nih.gov Drug delivery to cartilage for osteoarthritis treatment. nih.gov Cationic nature facilitates penetration and retention in anionic tissues. nih.gov
Peptide-based Linkers Serves as a building block for heterotrifunctional linkers. Bio-labeling and conjugation of different molecular entities. Allows for the controlled assembly of complex bioconjugates.

Precursor in the Synthesis of Lysine Analogues and Derivatives

This compound is a pivotal starting material for the chemical synthesis of a wide array of lysine analogues and derivatives, which are instrumental in peptide chemistry, drug discovery, and biochemical research. The strategic placement of the Boc protecting group on the ε-amino function allows the α-amino and carboxyl groups to be selectively manipulated, leading to diverse molecular architectures.

A primary application is in the synthesis of orthogonally protected lysine derivatives, which are essential building blocks in solid-phase peptide synthesis (SPPS). For example, this compound can be readily converted to Fmoc-Lys(Boc)-OH. pharm.or.jpgoogle.com In this derivative, the α-amino group is protected by an Fmoc group, which is base-labile, while the ε-amino group remains protected by the acid-labile Boc group. This orthogonal protection scheme is the cornerstone of Fmoc-based SPPS, allowing for the sequential and controlled elongation of a peptide chain without unintended reactions at the lysine side chain. chempep.com Similarly, other derivatives like Z-Lys(Boc)-OH (with a benzyloxycarbonyl group) are synthesized for use in different peptide synthesis strategies. pharm.or.jp

Beyond standard peptide synthesis, this compound serves as a precursor for lysine analogues with modified side chains for specific applications.

Glycated Lysine: It is a precursor for synthesizing building blocks like Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, which is used to study the effects of protein glycation, a process implicated in aging and diabetes. nih.gov

Azido-lysine: The compound can be converted into derivatives such as Boc-L-Lys(N3)-OH, an azide-containing analogue. medchemexpress.com This derivative is a valuable tool in bioorthogonal chemistry, particularly for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the specific labeling and conjugation of peptides and proteins. medchemexpress.com

Isotopically Labeled Lysine: this compound can be used in the synthesis of isotopically labeled lysine derivatives (e.g., with ¹³C or ¹⁵N), which are employed in NMR spectroscopy and mass spectrometry for structural and metabolic studies of proteins.

Chelating Derivatives: It is a starting material for creating lysine derivatives that incorporate metal-chelating moieties like diethylenetriaminepentaacetic acid (DTPA). The resulting Boc-Lys(Bn4-DTPA)-OH can be incorporated into peptides to create diagnostic imaging agents or radiopharmaceuticals.

The synthesis of D-amino acid analogues, such as Boc-D-Lys(Z)-OH, is another important application. nbinno.com Incorporating D-lysine into therapeutic peptides can significantly enhance their stability against enzymatic degradation by proteases in the body, leading to a longer biological half-life. nbinno.com

Table 2: Selected Lysine Derivatives Synthesized from this compound

Derivative Name Protecting Groups Key Functional Group Primary Application
Fmoc-Lys(Boc)-OH α-Fmoc, ε-Boc Fluorenylmethyloxycarbonyl (Fmoc) Standard building block in Fmoc-based solid-phase peptide synthesis. chempep.comsigmaaldrich.com
Z-Lys(Boc)-OH α-Z, ε-Boc Benzyloxycarbonyl (Z) Building block in solution-phase and Boc-based peptide synthesis. pharm.or.jp
Boc-L-Lys(N3)-OH α-Boc Azide (-N3) Reagent for "click chemistry" and bioorthogonal labeling. medchemexpress.com
Boc-Lys(Bn4-DTPA)-OH α-Boc Diethylenetriaminepentaacetic acid (DTPA) Precursor for peptide-based metal chelators for imaging or radiotherapy.
Boc-D-Lys(Z)-OH α-Boc, ε-Z (D-isomer) D-stereoisomer Incorporation into peptides to increase resistance to enzymatic degradation. nbinno.com

Stereochemical Considerations and Racemization Control

Minimization of Racemization During Coupling Reactions

The most significant risk of racemization for an amino acid residue occurs during the activation of its carboxyl group for peptide bond formation. highfine.com This activation, necessary to facilitate the reaction with the amino group of the next residue, also increases the acidity of the α-proton. Abstraction of this proton by a base can lead to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical purity. For N-protected amino acids, this often proceeds through a 5(4H)-oxazolone intermediate. highfine.com

Several factors influence the extent of racemization, including the choice of coupling reagents, additives, bases, and reaction conditions. highfine.com

Coupling Reagents and Additives: The development of advanced coupling reagents and additives has been crucial in suppressing racemization. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), can promote racemization if used alone. peptide.com However, their combination with nucleophilic additives forms an active ester that is less prone to racemization. bachem.com

Commonly used additives include:

1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the most widely used additive, effectively suppressing racemization in carbodiimide-mediated reactions. bachem.com It reacts with the activated amino acid to form an HOBt-ester, which then couples with the amine component with minimal racemization. peptide.com

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt in both accelerating coupling reactions and suppressing racemization. bachem.comchapman.edu

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): As a non-explosive alternative to HOBt and HOAt, Oxyma has gained prominence, demonstrating high coupling rates and low racemization levels when used with carbodiimides. bachem.comnih.gov

Uronium/aminium salt-based reagents like HBTU and HATU have the additive moiety incorporated into their structure. peptide.com However, even with these reagents, the choice of base and reaction conditions remains critical. nih.gov Studies have shown that for sensitive amino acids, certain combinations like DIC/Oxyma can be superior in preventing racemization compared to others like HATU/NMM. nih.gov

Influence of Base and Temperature: The base used during the coupling step plays a significant role. Strong, sterically unhindered bases can readily abstract the α-proton, increasing the risk of racemization. highfine.com

Bases: N,N-Diisopropylethylamine (DIPEA) is commonly used, but for couplings with a high risk of racemization, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred as they are less likely to cause epimerization. highfine.comnih.gov

Temperature: Elevated temperatures can accelerate both the coupling reaction and the rate of racemization. nih.gov In microwave-assisted peptide synthesis, for example, lowering the coupling temperature has been shown to be an effective strategy to limit the racemization of susceptible residues. nih.govresearchgate.net

The following table summarizes the relative risk of racemization associated with different coupling conditions.

Coupling ReagentAdditiveBaseRelative Racemization Risk
DICNoneDIPEAHigh
DICHOBtDIPEALow
DICOxymaDIPEAVery Low
HATUInternalNMMLow to Moderate
HBTUInternalDIPEALow to Moderate
DICHOAtCollidineVery Low

Chiral Purity Maintenance in Synthetic Pathways

Maintaining the chiral purity of H-Lys(Boc)-OH is a cumulative process that extends beyond the coupling step. It begins with the quality of the starting material and requires careful control throughout the entire synthetic pathway, particularly in multi-step processes like Solid-Phase Peptide Synthesis (SPPS). ajpamc.com

The strategic use of orthogonal protecting groups is fundamental to this control. nbinno.com In derivatives like Fmoc-Lys(Boc)-OH, the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group and the Nε-Boc (tert-butyloxycarbonyl) group have distinct labilities. nbinno.com

The Fmoc group is labile to mild bases (e.g., piperidine), allowing its removal at the α-amino group to permit chain elongation. nbinno.com

The Boc group on the side chain is stable to these basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). nbinno.compeptide.com

This orthogonality ensures that the ε-amino group of the lysine (B10760008) side chain remains protected throughout the synthesis, preventing it from participating in unwanted side reactions. nbinno.com Crucially, the urethane-type linkage of both the Fmoc and Boc protecting groups to the nitrogen atoms significantly reduces the tendency of the α-carbon to racemize during activation, compared to acyl-type protecting groups. bachem.comnih.gov

Analytical Methods for Enantiomeric Excess Determination (Excluding Specific Techniques)

Verifying the enantiomeric purity of this compound and the resulting peptides is a critical component of quality control. Several analytical principles are employed to determine the enantiomeric excess (e.e.), which quantifies the amount of one enantiomer relative to the other. These methods generally rely on creating a chiral environment in which the two enantiomers can be distinguished.

Chromatographic Methods: The most common approach involves chromatography, where enantiomers are separated based on their differential interactions with a chiral environment. cat-online.com This can be achieved in two primary ways:

Direct Separation: The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The CSP forms transient, diastereomeric complexes with the enantiomers. Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for their separation and quantification. cat-online.com

Indirect Separation: The enantiomeric mixture is first reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Marfey's reagent. tandfonline.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral chromatography techniques. tandfonline.comnih.gov The relative peak areas then correspond to the original enantiomeric ratio.

Spectroscopic and Spectrometric Methods: Spectroscopic techniques can also be used to determine enantiomeric purity, often by using a chiral resolving or solvating agent. acs.org When the enantiomeric mixture is placed in a chiral environment, the resulting diastereomeric interactions can lead to distinguishable signals for each enantiomer in the spectrum (e.g., NMR). The integration of these signals allows for the calculation of the enantiomeric ratio. acs.org

Mass spectrometry has also been adapted for chiral analysis. One method involves the formation of diastereomeric complexes between the enantiomers and a chiral selector molecule in the gas phase. ucdavis.edu The stability or reaction rates of these diastereomeric complexes can differ, allowing for the quantification of the enantiomers based on the relative ion intensities. ucdavis.edu

These analytical principles provide the foundation for robust methods to confirm that the chiral integrity of this compound has been preserved throughout synthesis, ensuring the production of a stereochemically pure final peptide. cat-online.com

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The commercial availability of H-Lys(Boc)-OH underscores the established methods for its synthesis. However, the pursuit of greater efficiency, cost-effectiveness, and environmental sustainability in its production remains a critical area for advancement. Current synthetic approaches often involve the selective protection of lysine's ε-amino group using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under controlled pH conditions, sometimes employing additives such as benzotriazole (B28993) to optimize yields and purity rsc.orggoogle.comchemicalbook.com.

Research Findings:

Established synthetic routes typically involve the reaction of L-lysine or its hydrochloride salt with di-tert-butyl dicarbonate in aqueous or mixed solvent systems (e.g., dioxane/water) under basic conditions google.comchemicalbook.comiris-biotech.de.

Patented methods have demonstrated yields up to approximately 93% for related Boc-protected lysine (B10760008) derivatives by carefully controlling reaction parameters and employing specific additives google.com.

The synthesis of Boc-Lys(Boc)-OH, a doubly protected lysine derivative, is also well-documented, often achieving high yields (e.g., 100%) under optimized conditions chemicalbook.comiris-biotech.de.

Future Directions:

Biocatalytic Synthesis: Exploring enzymatic methods for the selective Boc protection of lysine's ε-amino group could offer milder reaction conditions, higher chemo- and regioselectivity, and reduced waste generation compared to traditional chemical synthesis.

Continuous Flow Chemistry: The development of continuous flow processes for this compound synthesis could provide enhanced control over reaction parameters, improved safety profiles, and greater scalability, facilitating more efficient large-scale production.

Green Chemistry Initiatives: Research into utilizing greener solvents, minimizing hazardous byproducts, and optimizing energy consumption during synthesis is essential. This could involve exploring solvent-free reactions or employing biodegradable and less toxic solvent systems.

Catalytic Approaches: Investigating novel catalytic systems, such as organocatalysts or specific metal catalysts, could lead to more atom-economical and efficient methods for selective Boc protection.

Exploration of this compound in Emerging Biomedical Applications

While this compound is a cornerstone in standard peptide synthesis, its inherent structure – a free α-amino group ready for coupling and a protected ε-amino group offering a latent reactive site – positions it for broader applications in advanced biomedical fields. Its incorporation into modified peptides and novel molecular architectures is an area ripe for exploration.

Research Findings:

this compound serves as a crucial building block for synthesizing β-peptides and their derivatives, expanding the repertoire of peptide structures beyond the naturally occurring α-peptides bldpharm.com.

Lysine derivatives, including those with Boc protection, are instrumental in creating modified peptides, such as methylated lysines found in histone tails, which confer resistance to enzymatic degradation and are vital for epigenetic studies rsc.org.

The ε-amino group, once deprotected, can be functionalized with various moieties, enabling the synthesis of complex structures like peptide dendrimers or conjugates for drug delivery dovepress.comiris-biotech.de.

Future Directions:

Advanced Drug Delivery Systems: Investigating the use of this compound in the synthesis of peptide-based drug conjugates or nanocarriers. The ε-amino group, after Boc deprotection, can serve as a conjugation point for targeting ligands, imaging agents, or therapeutic payloads, while the peptide backbone offers biocompatibility and specific biological interactions.

Biomaterial Development: Incorporating this compound into the design of novel biomaterials, such as hydrogels, scaffolds for tissue engineering, or functionalized surfaces. The lysine residue can provide sites for cross-linking, immobilization of biomolecules, or presentation of specific biological signals.

Peptidomimetics and Non-Ribosomal Synthesis: Utilizing this compound as a key intermediate in the synthesis of peptidomimetics or as a substrate in non-ribosomal peptide synthetase (NRPS) systems, which often employ modified amino acids to generate diverse peptide architectures.

Targeted Therapeutics and Diagnostics: Designing peptides or small molecules that incorporate this compound for specific therapeutic targets or diagnostic applications, leveraging the lysine side chain for molecular recognition, improved pharmacokinetic profiles, or site-specific labeling.

Advanced Strategies for Orthogonal Protection and Deprotection in Complex Biomolecule Synthesis

The synthesis of highly complex biomolecules, such as branched peptides, cyclic peptides, and peptides with site-specific modifications, demands sophisticated orthogonal protection strategies. While this compound itself features a simple orthogonal pair (free α-amine, Boc-protected ε-amine), its role can be expanded by integrating it into systems requiring multiple, selectively removable protecting groups on the lysine side chain. The Boc group's acid lability, contrasted with the base lability of Fmoc, provides a foundational level of orthogonality, but more advanced schemes are often necessary.

Research Findings:

The Boc group is stable to standard Fmoc deprotection conditions (piperidine) and final cleavage conditions (TFA) but is readily removed by mild acidic treatment, making it orthogonal to Fmoc sigmaaldrich.comkohan.com.tw.

Other lysine side-chain protecting groups, such as Mtt, Mmt, Dde, and ivDde, offer differential lability (e.g., to mild acid, hydrazine, or palladium catalysis), enabling selective modification of lysine residues within a peptide chain without affecting other protecting groups or the peptide-resin linkage bldpharm.comsigmaaldrich.comresearchgate.netnih.gov.

The choice of protecting group is critical, as some groups (like Dde) can be prone to "scrambling" during Fmoc deprotection, leading to reduced purity, while others (like ivDmb) offer improved stability and cleavability bldpharm.com.

Data Table 1: Comparison of Lysine Side-Chain Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationTypical Deprotection Reagent/ConditionsOrthogonality NotesReferences
tert-ButyloxycarbonylBocTrifluoroacetic acid (TFA) (e.g., 95% TFA in DCM)Acid-labile; stable to base (piperidine) and hydrogenation. bldpharm.comsigmaaldrich.comkohan.com.tw
9-FluorenylmethoxycarbonylFmocPiperidine (B6355638) (e.g., 20% in DMF)Base-labile; stable to acid and hydrogenation. Used for alpha-amine protection. sigmaaldrich.comkohan.com.tw
4-MethoxytritylMmtMild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)Very acid-labile; orthogonal to Boc and Fmoc. researchgate.netnih.gov
4-MethyltritylMttMild acid (e.g., 1% TFA in DCM)Acid-labile; orthogonal to Boc and Fmoc. sigmaaldrich.comresearchgate.netnih.gov
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethylDdeHydrazine (e.g., 2% in DMF)Cleaved by hydrazine; stable to acid (TFA) and base (piperidine). Can be prone to "scrambling". rsc.orgbldpharm.comsigmaaldrich.comnih.gov
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylivDdeHydrazine (e.g., 2% in DMF)Similar to Dde but more robust; more stable to piperidine. bldpharm.comdovepress.comsigmaaldrich.comnih.gov
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylivDmbHydrazine (e.g., 2% in DMF)Reported as more robust and easier to remove than ivDde, with better purity. bldpharm.com
AllyloxycarbonylAllocCatalytic Pd(0)Cleaved by palladium catalysis; orthogonal to acid/base labile groups. nih.gov

Future Directions:

Development of Multi-Orthogonal Lysine Derivatives: Synthesizing novel lysine building blocks that incorporate multiple differentially cleavable protecting groups on the ε-amino position. This would enable sequential, site-specific modifications on a single lysine residue within complex peptide structures.

In-situ Functionalization Strategies: Designing methods to selectively deprotect and functionalize the Boc group of this compound after its incorporation into a peptide chain, or to convert it into a derivative with additional orthogonal handles without compromising the peptide backbone.

Enzymatic Deprotection for Orthogonality: Exploring enzymes capable of selectively cleaving the Boc group or other protecting groups on the lysine side chain, providing highly specific and mild deprotection conditions that are compatible with sensitive biomolecules.

Advanced Linker and Conjugation Chemistries: Developing linker molecules that can be attached to the ε-amino group of lysine (via this compound) and subsequently cleaved or modified orthogonally, facilitating complex conjugations to nanoparticles, surfaces, or other biomolecules for targeted applications.

Combinatorial Approaches to Lysine Modification: Establishing high-throughput methods for synthesizing libraries of peptides with diverse lysine modifications, using this compound as a common starting material and employing a range of orthogonal deprotection and functionalization steps.

Q & A

Q. What are the standard protocols for incorporating H-Lys(Boc)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is activated using carbodiimide-based reagents (e.g., DIC) with HOBt for coupling to resin-bound peptides. After coupling, the Fmoc group (if present) is removed with 20–25% piperidine/DMF, while the Boc group remains intact for later deprotection. This stepwise process ensures selective side-chain protection during chain elongation .

Q. How is the Boc group removed from this compound during peptide synthesis, and what analytical methods confirm complete deprotection?

  • Methodological Answer : The Boc group is cleaved using trifluoroacetic acid (TFA) under acidic conditions (e.g., 95% TFA in water). Deprotection efficiency is verified via 1H^{1}\text{H}-NMR by observing the disappearance of tert-butyl protons at ~1.4 ppm and LC-MS to confirm molecular weight reduction .

Q. What spectroscopic techniques characterize this compound and its derivatives, and what key peaks indicate successful synthesis?

  • Methodological Answer :
  • IR Spectroscopy : A carbonyl stretch at ~1680–1720 cm1^{-1} confirms the Boc group.
  • NMR : 1H^{1}\text{H}-NMR shows tert-butyl protons (9H singlet at ~1.4 ppm) and lysine backbone signals (e.g., α-proton at ~3.8 ppm). 13C^{13}\text{C}-NMR detects the Boc carbonyl carbon at ~155 ppm .

Q. What are the solubility properties of this compound, and how do they influence solvent selection in SPPS?

  • Methodological Answer : this compound is soluble in polar aprotic solvents like DMF and DMSO, which are optimal for SPPS. Poor solubility in dichloromethane (DCM) necessitates pre-activation in DMF before coupling to resin-bound peptides .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Use elevated temperatures (40–50°C) or microwave-assisted SPPS to enhance reaction kinetics. Alternatively, employ double coupling protocols with reagents like HATU/DIPEA, which improve activation of hindered amino acids. Monitor efficiency via Kaiser test or HPLC .

Q. What strategies mitigate side reactions like aspartimide formation when using this compound in peptide synthesis?

  • Methodological Answer : Aspartimide formation at adjacent residues is minimized by:
  • Using Fmoc-protected aspartic acid with bulky side-chain protections (e.g., OtBu).
  • Incorporating HOBt or Oxyma Pure as additives to suppress base-mediated side reactions.
  • Conducting coupling steps at lower temperatures (0–4°C) for sensitive sequences .

Q. How does this compound facilitate functionalization of nanomaterials like carbon nanotubes, and what methods assess functionalization density?

  • Methodological Answer : this compound participates in 1,3-cycloaddition reactions with azomethine ylides to functionalize single-walled carbon nanotubes (SWCNTs). Functionalization density is quantified via XPS (measuring N/C ratios) or TGA to determine amine loading (e.g., 0.69 mmol/g vs. 0.48 mmol/g for unprotected lysine) .

Q. How can this compound be used in designing peptide-based inhibitors or ligands with enhanced stability?

  • Methodological Answer : The Boc group stabilizes lysine’s ε-amine during synthesis, enabling post-assembly modifications (e.g., conjugation to fluorophores or chelators). For in vivo applications, Boc deprotection followed by PEGylation or acetylation reduces enzymatic degradation. Stability is validated via serum incubation assays and LC-MS .

Guidance for Rigorous Research Design

  • Hypothesis Testing : Use the PICO framework to define Population (e.g., peptide-SWCNT conjugates), Intervention (functionalization with this compound), Comparison (unmodified SWCNTs), and Outcome (stability/functionalization density) .
  • Reproducibility : Document SPPS cycles, deprotection times, and solvent ratios in line with Beilstein Journal guidelines for experimental transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.